Cas no 857054-03-6 (2H-Furo2,3-cpyran-2-one)

2H-Furo2,3-cpyran-2-one structure
2H-Furo2,3-cpyran-2-one structure
商品名:2H-Furo2,3-cpyran-2-one
CAS番号:857054-03-6
MF:C7H4O3
メガワット:136.104862213135
CID:1060127

2H-Furo2,3-cpyran-2-one 化学的及び物理的性質

名前と識別子

    • 2H-Furo[2,3-c]pyran-2-one
    • furo[2,3-c]pyran-2-one
    • desmethyl butenolide
    • KAR2
    • Karrikin 2
    • 2H-Furo2,3-cpyran-2-one
    • インチ: 1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
    • InChIKey: OBHRCUWVUFZNMG-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=C2C(=COC=C2)O1

計算された属性

  • せいみつぶんしりょう: 136.016044g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 136.016044g/mol
  • 単一同位体質量: 136.016044g/mol
  • 水素結合トポロジー分子極性表面積: 35.5Ų
  • 重原子数: 10
  • 複雑さ: 271
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • PSA: 43.35000
  • LogP: 1.33760

2H-Furo2,3-cpyran-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
BICR432-5mg
KAR2
857054-03-6
5mg
£545.00 2024-05-23
Apollo Scientific
BICR432-10mg
KAR2
857054-03-6
10mg
£977.00 2024-05-23
Enamine
EN300-395996-10.0g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
10.0g
$9704.0 2023-03-02
Enamine
EN300-395996-5.0g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
5.0g
$6545.0 2023-03-02
Enamine
EN300-395996-0.05g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
0.05g
$600.0 2023-03-02
Aaron
AR00G5RN-500mg
2h-Furo[2,3-c]pyran-2-one
857054-03-6 95%
500mg
$2445.00 2025-01-24
Aaron
AR00G5RN-2.5g
2H-Furo[2,3-c]pyran-2-one
857054-03-6 95%
2.5g
$6108.00 2023-12-13
BioAustralis
BIA-K1792-1mg
Karrikin 2
857054-03-6 >95% by HPLC
1mg
$755.00 2024-07-19
Aaron
AR00G5RN-100mg
2h-Furo[2,3-c]pyran-2-one
857054-03-6 95%
100mg
$1102.00 2025-01-24
1PlusChem
1P00G5JB-100mg
2H-Furo[2,3-c]pyran-2-one
857054-03-6 95%
100mg
$1024.00 2025-02-27

2H-Furo2,3-cpyran-2-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
リファレンス
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Pyridine ;  0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
リファレンス
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Pyridine ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
リファレンス
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
リファレンス
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
リファレンス
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
リファレンス
Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent
Goddard-Borger, Ethan D., 2008, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
リファレンス
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  72 h, 75 °C
2.1 Solvents: Pyridine ;  30 min, rt
3.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
3.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
リファレンス
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
1.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
リファレンス
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
リファレンス
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

ごうせいかいろ 11

はんのうじょうけん
1.1 2 h, rt → 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  rt; rt → 90 °C
2.2 13 min, 92 - 95 °C; 95 °C → < rt
リファレンス
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  5 min, rt
2.1 Solvents: Pyridine ;  2 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
リファレンス
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 15 min, -10 °C
1.2 Solvents: Tetrahydrofuran ;  rt; 15 min, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  5 min, rt
3.1 Solvents: Pyridine ;  2 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
リファレンス
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Propofol Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile ,  Water ;  overnight, 60 °C
2.1 Solvents: Acetonitrile ;  72 h, 75 °C
3.1 Solvents: Pyridine ;  30 min, rt
4.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
4.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
リファレンス
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
リファレンス
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
2.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
2.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
リファレンス
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Pyridine ;  30 min, rt
2.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
2.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
リファレンス
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Pyridine ;  0 °C; 1 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
リファレンス
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 0.5 h, -10 °C
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 1 h, -10 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
3.1 Solvents: Pyridine ;  0 °C; 2 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
リファレンス
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
リファレンス
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
1.2 Reagents: Sodium bicarbonate ;  3 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
3.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
3.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
リファレンス
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
リファレンス
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
リファレンス
Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent
Goddard-Borger, Ethan D., 2008, , ,

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  rt; rt → 90 °C
1.2 13 min, 92 - 95 °C; 95 °C → < rt
リファレンス
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
1.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
リファレンス
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
2.1 Solvents: Pyridine ;  0 °C; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
リファレンス
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  rt; 30 min, rt
2.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
リファレンス
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  < 25 °C; 1 h, rt; 30 min, reflux
リファレンス
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 45 - 60 min, -10 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  rt; 30 min, rt
3.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
リファレンス
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

2H-Furo2,3-cpyran-2-one Raw materials

2H-Furo2,3-cpyran-2-one Preparation Products

2H-Furo2,3-cpyran-2-one 関連文献

2H-Furo2,3-cpyran-2-oneに関する追加情報

Comprehensive Analysis of 2H-Furo[2,3-c]pyran-2-one (CAS No. 857054-03-6): Properties, Applications, and Industry Trends

2H-Furo[2,3-c]pyran-2-one (CAS No. 857054-03-6) is a heterocyclic organic compound gaining attention in pharmaceutical and material science research. This fused furan-pyran derivative exhibits unique structural features that make it valuable for designing bioactive molecules. Recent studies highlight its potential as a versatile synthetic intermediate for developing novel therapeutic agents, particularly in antimicrobial and anti-inflammatory applications.

The compound's molecular architecture combines a furan ring fused to a pyran-2-one moiety, creating a rigid bicyclic framework that influences its physicochemical properties. With a molecular weight of 148.12 g/mol and moderate polarity, 857054-03-6 demonstrates good solubility in common organic solvents like DMSO and methanol, while being sparingly soluble in water. These characteristics make it particularly interesting for researchers exploring structure-activity relationships in medicinal chemistry.

Current industry trends show growing interest in 2H-Furo[2,3-c]pyran-2-one derivatives for their potential in addressing antibiotic resistance - a critical global health challenge. Scientists are investigating modified versions of this scaffold as potential quorum sensing inhibitors to disrupt bacterial communication pathways. The compound's structural versatility allows for various substitutions at positions 3, 4, and 5, enabling fine-tuning of biological activity.

In material science applications, the furopyranone core of 857054-03-6 serves as a building block for developing photoactive materials. Its conjugated system exhibits interesting photophysical properties that researchers are exploring for organic electronics, particularly in OLED technology and photovoltaic devices. The compound's ability to undergo [2+2] cycloaddition reactions makes it valuable for creating polymer networks with tailored properties.

Synthetic approaches to 2H-Furo[2,3-c]pyran-2-one typically involve cyclocondensation reactions of appropriate furan precursors with activated carbonyl compounds. Recent advances in green chemistry have led to more sustainable preparation methods, including microwave-assisted synthesis and catalyst-free protocols. These developments address the growing demand for environmentally friendly synthetic routes in the chemical industry.

Analytical characterization of CAS No. 857054-03-6 typically involves HPLC purity analysis, mass spectrometry, and comprehensive NMR spectroscopy (including 1H, 13C, and 2D techniques). The compound's stability profile shows good thermal stability up to 150°C, making it suitable for various high-temperature applications in material science.

From a commercial perspective, 2H-Furo[2,3-c]pyran-2-one remains a specialty chemical with limited but growing availability. Suppliers typically offer it in research quantities (100mg to 10g scales) with purity levels ranging from 95% to 99%. The compound's price reflects its specialized nature and the complexity of its synthesis, currently positioned in the mid-range for heterocyclic building blocks.

Future research directions for 857054-03-6 include exploring its potential in cancer therapeutics, particularly as a kinase inhibitor scaffold, and investigating its flavonoid-like properties for antioxidant applications. The compound's structural similarity to naturally occurring coumarins and chromones continues to drive interest in its biological activities.

Regulatory considerations for 2H-Furo[2,3-c]pyran-2-one are currently minimal, as it's primarily used in research settings. However, researchers should follow standard laboratory safety protocols when handling this compound, including proper ventilation and personal protective equipment. The material safety data sheet (MSDS) provides detailed handling instructions for this research chemical.

For scientists searching "furopyranone synthesis methods" or "heterocyclic building blocks for drug discovery", 2H-Furo[2,3-c]pyran-2-one represents an interesting case study. Its balanced combination of synthetic accessibility and structural complexity makes it particularly valuable for medicinal chemistry programs targeting new small molecule therapeutics.

The growing body of literature on 857054-03-6 reflects its increasing importance in chemical research. Recent patents highlight its use in developing novel antimicrobial agents, while academic publications explore its photochemical behavior. This dual applicability in life sciences and materials science ensures continued interest in this versatile heterocycle.

In conclusion, 2H-Furo[2,3-c]pyran-2-one (CAS No. 857054-03-6) represents a fascinating example of how small heterocyclic molecules can bridge multiple scientific disciplines. Its unique structural features, combined with emerging applications in healthcare and advanced materials, position this compound as a valuable tool for researchers addressing some of today's most pressing scientific challenges.

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